NMK-TD-100
Description
Properties
CAS No. |
1252802-38-2 |
|---|---|
Molecular Formula |
C19H17N3O3S |
Molecular Weight |
367.423 |
IUPAC Name |
3-[5-(3,4,5-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-1H-indole |
InChI |
InChI=1S/C19H17N3O3S/c1-23-15-8-11(9-16(24-2)17(15)25-3)18-21-22-19(26-18)13-10-20-14-7-5-4-6-12(13)14/h4-10,20H,1-3H3 |
InChI Key |
SNKXDUJDVVZRCS-UHFFFAOYSA-N |
SMILES |
COC1=C(OC)C(OC)=CC(C2=NN=C(C3=CNC4=C3C=CC=C4)S2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NMK-TD-100; NMK-TD 100; NMK-TD100. |
Origin of Product |
United States |
Chemical Synthesis and Methodologies for Structural Elucidation of Nmk Td 100
Synthetic Pathways for 5-(3-Indolyl)-2-Substituted-1,3,4-Thiadiazole Derivatives
The synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles often begins with readily available indole (B1671886) derivatives. smolecule.comresearchgate.netnih.gov A reported method for synthesizing a series of these compounds, including derivatives structurally related to NMK-TD-100, involves a three-step procedure starting from indole-3-carboxylic acid. researchgate.netnih.gov
Multi-Step Organic Reactions and Key Intermediate Transformations
A common synthetic route for 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles involves the reaction of an indole-3-carboxylic acid with aryl or heteroaryl hydrazides to form N,N'-diacylhydrazines. researchgate.netnih.gov These N,N'-diacylhydrazines serve as key intermediates. Subsequent treatment of these intermediates with a thionating reagent, such as Lawesson's reagent, facilitates the cyclization to form the 1,3,4-thiadiazole (B1197879) ring system. researchgate.netnih.gov This method has been shown to yield the indolyl-1,3,4-thiadiazoles in good yields. researchgate.netnih.gov
Another approach for synthesizing 1,3,4-thiadiazole derivatives involves the heterocyclization of hydrazinecarbothioamide derivatives. mdpi.com For instance, the synthesis of 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines was achieved through the heterocyclization of corresponding hydrazinecarbothioamides under gentle heating in absolute ethanol. mdpi.com
Strategic Introduction of Indole and Thiadiazole Moieties
The synthetic strategies employed ensure the correct regiochemical linkage of the indole moiety to the thiadiazole ring. In the case of 5-(3-indolyl)-1,3,4-thiadiazoles, the indole ring is typically attached at the 5-position of the thiadiazole ring, with the linkage occurring through the 3-position of the indole. researchgate.netnih.gov The thiadiazole ring itself is formed through the cyclization of suitable precursors that contain the necessary nitrogen, carbon, and sulfur atoms. researchgate.netnih.govmdpi.com The substituent at the 2-position of the thiadiazole is introduced through the choice of the acyl hydrazine (B178648) or other precursor used in the reaction sequence. researchgate.netnih.govmdpi.com
Advanced Analytical Techniques for Compound Characterization in Research
Following the synthesis of this compound and related compounds, their structural identity and purity are confirmed using advanced analytical techniques. smolecule.comdovepress.com These techniques are crucial for verifying the success of the synthetic route and ensuring the compound's integrity for further study.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for the structural elucidation of organic compounds, including 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole derivatives. d-nb.infodovepress.comnih.gov Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively. d-nb.infodovepress.comnih.gov Analysis of chemical shifts, splitting patterns, and integration values in ¹H NMR spectra allows for the identification and assignment of different types of protons in the molecule, including those on the indole, thiadiazole, and the substituent groups. d-nb.infodovepress.comnih.gov ¹³C NMR spectroscopy provides information about the carbon skeleton and the chemical environment of each carbon atom. d-nb.infonih.gov Specific NMR data for related indolyl thiadiazole compounds have been reported, showing characteristic signals for the indole protons, thiadiazole ring carbons, and the carbons of the attached substituent. d-nb.infonih.gov
Utilization of Mass Spectrometry (MS) for Molecular Identity
Mass spectrometry (MS) is another indispensable technique for characterizing synthetic compounds. d-nb.infodovepress.comnih.gov MS provides information about the molecular weight and elemental composition of the compound, as well as insights into its fragmentation pattern, which can aid in structural confirmation. d-nb.infodovepress.comnih.gov Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. d-nb.inforsc.orgnih.gov The molecular ion peak ([M]⁺ or [M+H]⁺) observed in the mass spectrum corresponds to the molecular weight of the synthesized compound, confirming its identity. d-nb.inforsc.orgnih.gov Fragmentation patterns can provide additional structural information by revealing the masses of fragment ions. dovepress.com Reported MS data for related indolyl thiadiazole derivatives show molecular ion peaks consistent with their calculated molecular formulas. d-nb.inforsc.orgnih.gov
Chromatographic Purification Methods for Research-Grade this compound
Chromatographic techniques are essential for the purification of synthesized chemical compounds to obtain research-grade material. For organic synthesis products, methods such as column chromatography, often utilizing silica (B1680970) gel as the stationary phase, are widely employed. plos.orgmrc.ac.uk Different solvent systems are used as the mobile phase to separate compounds based on their polarity and interaction with the stationary phase. Examples from related synthetic work include the use of solvent systems like chloroform, methanol (B129727), and ammonium (B1175870) hydroxide (B78521) mixtures or gradients of ethyl acetate (B1210297) in hexanes followed by methanol in ethyl acetate. smolecule.commrc.ac.uk Flash chromatography is another rapid and efficient form of column chromatography used for purification. plos.org Following chromatographic purification, recrystallization from suitable solvents, such as ethanol-water, can be used to further enhance the purity of the compound. mrc.ac.uk The synthesis of this compound involves purification using chromatographic techniques to isolate the final product. smolecule.com
Key Research Findings on Tubulin Binding
Detailed research has investigated the interaction of this compound with tubulin, its biological target. plos.orglipidmaps.org These studies provide quantitative data on the binding affinity and stoichiometry.
| Property | Value | Method(s) Used | Source(s) |
| Tubulin Polymerization IC₅₀ | 17.5 ± 0.35 µM | Light scattering at 350 nm | plos.org |
| Binding Stoichiometry to Tubulin | 1:1 (molar ratio) | Fluorescence enhancement, intrinsic tryptophan fluorescence | plos.org |
| Dissociation Constant (KD) | ~1 µM | Fluorescence methods | plos.org |
| Binding Site on Tubulin | Near colchicine (B1669291) binding site | Fluorescence spectroscopy, molecular modeling | plos.orglipidmaps.org |
| Relative Binding Speed | ~10 times faster than colchicine | Fluorescence methods | plos.org |
Molecular and Cellular Mechanisms of Action of Nmk Td 100
Direct Interaction with Tubulin and Modulation of Microtubule Dynamics
NMK-TD-100 exerts its effects by directly binding to tubulin, the protein building block of microtubules. smolecule.complos.org This interaction interferes with the normal assembly and disassembly of microtubules, thereby modulating their dynamic instability. smolecule.com Studies have shown that this compound inhibits the polymerization of tissue-purified tubulin into microtubules. smolecule.complos.org
Characterization of the Tubulin Binding Site: Proximity to the Colchicine (B1669291) Binding Pocket
Fluorescence spectroscopic and molecular modeling data indicate that this compound binds to tubulin at a site located in close proximity to the well-established colchicine binding pocket. plos.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net This suggests that this compound competes with or allosterically affects the binding of molecules that interact at this site, leading to similar disruptions in microtubule dynamics as observed with colchicine. plos.orgresearchgate.netsemanticscholar.org
Quantitative Analysis of this compound-Tubulin Binding Kinetics and Stoichiometry
Quantitative analysis of the interaction between this compound and tubulin has provided insights into the binding characteristics. The stoichiometry of this compound binding to tubulin has been determined to be a 1:1 molar ratio. plos.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net The binding exhibits a dissociation constant (Kd) of approximately 1 µM, indicating a strong affinity for tubulin. plos.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net Kinetic studies have shown that the binding of this compound to tubulin is estimated to be approximately 10 times faster than that of colchicine. plos.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.netmedkoo.com The association reaction kinetics, monitored by the quenching of tryptophan fluorescence in tubulin, fit best with a biexponential function, similar to colchicine-tubulin binding. researchgate.netsemanticscholar.org
Here is a summary of the binding parameters:
| Parameter | Value | Notes |
| Binding Stoichiometry | 1:1 (molar) | plos.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net |
| Dissociation Constant (Kd) | ~1 µM | plos.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net |
| Binding Rate vs. Colchicine | ~10 times faster | plos.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.netmedkoo.com |
| Binding Kinetics | Biexponential | Similar to colchicine-tubulin binding researchgate.netsemanticscholar.org |
Effects on Tubulin Polymerization and Microtubule Depolymerization in Cell-Free Systems
In cell-free systems, this compound has been shown to effectively inhibit the polymerization of purified tubulin into microtubules. smolecule.complos.orgsemanticscholar.org The IC50 value for the inhibition of tubulin polymerization by this compound was determined to be 17.5 ± 0.35 µM. smolecule.complos.orgsemanticscholar.orgnih.gov Furthermore, this compound also induces the depolymerization of preformed microtubules. plos.org These effects highlight the direct impact of this compound on the dynamic assembly and disassembly processes of microtubules.
Impact on Eukaryotic Cell Cycle Progression and Mitotic Spindle Integrity
The disruption of microtubule dynamics by this compound has significant consequences for eukaryotic cell cycle progression, particularly affecting the mitotic phase. plos.orgresearchgate.netsemanticscholar.orgresearchgate.netmedchemexpress.com
Induction of G2/M Phase Cell Cycle Arrest
Treatment with this compound leads to a dose-dependent arrest of cells in the G2/M phase of the cell cycle. plos.orgresearchgate.netsemanticscholar.orgresearchgate.netmedchemexpress.com For instance, in HeLa cells treated with 10 µM of this compound for 24 hours, nearly 49.91 ± 5.67% of the cell population was arrested at the G2/M phase, compared to 18.32 ± 2.23% in untreated control cells. plos.orgsemanticscholar.org Lower concentrations, such as 2.5 µM and 5 µM, also resulted in significant G2/M arrest (33.51 ± 6.11% and 42.66 ± 4.63%, respectively). plos.orgsemanticscholar.org This arrest in mitosis is a direct consequence of the compromised microtubule function necessary for proper chromosome segregation. plos.orgresearchgate.netsemanticscholar.org
Here is a table summarizing the G2/M arrest data in HeLa cells:
| This compound Concentration (µM) | G2/M Arrest (%) | Treatment Duration (h) | Reference |
| 0 (Control) | 18.32 ± 2.23 | 24 | plos.orgsemanticscholar.org |
| 2.5 | 33.51 ± 6.11 | 24 | plos.orgsemanticscholar.org |
| 5 | 42.66 ± 4.63 | 24 | plos.orgsemanticscholar.org |
| 10 | 49.91 ± 5.67 | 24 | plos.orgsemanticscholar.org |
Immunofluorescence-Based Assessment of Interphase Microtubule Network Disruption
Immunofluorescence studies using antibodies against α-tubulin have demonstrated that this compound perturbs the organization of the interphase microtubule network in a concentration-dependent manner. plos.orgresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net Treatment with varying concentrations (0-5 µM) of this compound for 24 hours in HeLa cells led to a substantial reduction in the number of interphase microtubules, particularly at the periphery, and caused disorganization of the central microtubule networks. plos.orgsemanticscholar.orgresearchgate.net Similarly, the spindle microtubules, crucial for chromosome segregation during mitosis, were also significantly disrupted in the presence of this compound, with the observation of aberrant structures, including multipolar spindles. plos.orgsemanticscholar.orgresearchgate.netplos.org These findings underscore the profound impact of this compound on both the interphase and mitotic microtubule structures within cells.
Microscopic Examination of Spindle Microtubule Organization and Aberrant Spindle Formation
Studies employing immunofluorescence microscopy with an anti-α-tubulin antibody have revealed that this compound significantly perturbs the organization of both the interphase microtubule network and spindle microtubules in HeLa cells. Current time information in Aurangabad Division, IN.wikipedia.orgwikipedia.orggoogle.com This disruption is observed in a concentration-dependent manner. Current time information in Aurangabad Division, IN.wikipedia.orgwikipedia.orggoogle.com A key finding from these microscopic examinations is the induction of aberrant spindle formation, including the presence of multipolar spindles, following treatment with this compound. wikipedia.orggoogle.com The interaction of this compound with tubulin subunits is understood to disrupt microtubule polymerization and depolymerization, thereby impairing the proper function and formation of the mitotic spindle apparatus. Current time information in Aurangabad Division, IN.google.com
Molecular Pathways Involved in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in HeLa cells, primarily through the activation of the mitochondrial pathway. Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org This process involves a cascade of molecular events, including changes in mitochondrial membrane potential and alterations in the expression levels of key proteins that regulate apoptosis. Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org
Assessment of Mitochondrial Membrane Potential Decline
A significant event in this compound-induced apoptosis is the collapse of the mitochondrial membrane potential (ΔΨm). Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org This decline in ΔΨm was observed in HeLa cells treated with this compound in a concentration-dependent manner. Current time information in Aurangabad Division, IN.nih.govciteab.com The disruption of mitochondrial membrane integrity, characterized by depolarization and increased leakiness of the inner mitochondrial membrane, is considered an early event in the process of cell death induced by this compound. Current time information in Aurangabad Division, IN.nih.gov The assessment of ΔΨm is typically performed using sensitive fluorescent probes like JC-1, where a decrease in the red to green fluorescence ratio indicates mitochondrial depolarization. nih.govciteab.comwikipedia.orgmedicinacomplementar.com.br
Analysis of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., p53, Bax, Bcl-2, procaspase 3)
Treatment with this compound leads to notable changes in the expression levels of several proteins critical to the regulation of apoptosis in HeLa cells. Western blot analysis has demonstrated an increase in the level of the tumor suppressor protein p53. Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org Concurrently, an increase in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is observed. Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org Furthermore, studies have indicated a decrease in the amount of procaspase-3 following this compound treatment. Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org These changes in protein expression profile, particularly the increased Bax/Bcl-2 ratio and altered caspase-3 levels, are indicative of the activation of the mitochondrial apoptotic pathway. Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org
Here is a summary of observed protein expression changes:
| Protein | Effect of this compound Treatment |
| p53 | Increased expression |
| Bax | Increased expression |
| Bcl-2 | Decreased expression |
| Bax/Bcl-2 Ratio | Increased |
| Procaspase-3 | Decreased amount |
Elucidation of Downstream Apoptotic Cascade Activation
The molecular events triggered by this compound, including mitochondrial membrane potential collapse and the altered expression of Bax, Bcl-2, and procaspase-3, collectively indicate the activation of the downstream apoptotic cascade. The decrease in procaspase-3 suggests its cleavage into active caspase-3, a key executioner caspase in the apoptotic pathway. Current time information in Aurangabad Division, IN.nih.govciteab.comwikipedia.org While detailed analysis of all downstream caspase activations (such as caspase-9 activation preceding caspase-3) and the cleavage of caspase substrates (like PARP) is not explicitly detailed in the provided information, the observed changes in procaspase-3 and the induction of apoptosis detected by methods like Annexin V-FITC/PI assay confirm the progression through the apoptotic cascade. Current time information in Aurangabad Division, IN.nih.govwikipedia.org The Annexin V-FITC/PI assay allows for the identification and quantification of early and late apoptotic cell populations, providing direct evidence of apoptosis induction by this compound. Current time information in Aurangabad Division, IN.nih.govwikipedia.org
Here is sample data illustrating the induction of apoptosis in HeLa cells treated with varying concentrations of this compound for 36 hours: nih.gov
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 0 | 1.80 ± 0.78 | 0.99 ± 0.37 |
| 2.5 | 7.55 ± 3.29 | 5.62 ± 1.54 |
| 5 | 13.80 ± 4.35 | 5.82 ± 2.67 |
| 10 | 22.52 ± 5.12 | 7.92 ± 1.83 |
This data demonstrates a concentration-dependent increase in both early and late apoptotic cell populations upon treatment with this compound. nih.gov
Preclinical in Vitro Efficacy and Cellular Selectivity Research
Evaluation of NMK-TD-100 in Human Cervical Carcinoma (HeLa) Cell Models
Investigations have assessed the impact of this compound on the proliferation and cellular processes of HeLa cells, a commonly used model for human cervical carcinoma. These studies have employed quantitative methods to determine anti-proliferative effects and examined cellular responses over time.
Quantitative Assessment of Anti-Proliferative Effects (e.g., cell viability, colony formation assays)
This compound has demonstrated potent anti-proliferative effects in HeLa cells. Cell viability experiments using the MTT assay indicated that the half-maximal inhibitory concentration (IC₅₀) value for this compound in HeLa cells was 1.42±0.11 µM after 48 hours of treatment. plos.orgsemanticscholar.orgresearchgate.netnih.gov The maximum observed proliferation inhibition was approximately 90% at a concentration of 100 µM. plos.orgsemanticscholar.org
Colony formation assays further illustrated the anti-proliferative potential of this compound. Cultured HeLa cells treated with various concentrations of this compound (0, 2.5, 5, and 10 µM) for 48 hours showed a concentration-dependent decrease in their ability to form colonies when subsequently cultured in fresh media for 10 days. semanticscholar.orgresearchgate.netresearchgate.net Spectrophotometric data revealed that the percentage of colony formation in HeLa cells treated with 2.5, 5, and 10 µM this compound decreased to 43.55±6.15%, 36.71±2.91%, and 26.25±3.48%, respectively, relative to the control group. semanticscholar.org
Table 1: IC₅₀ Values of this compound in HeLa and PBMC Cells (48h treatment)
| Cell Line | IC₅₀ (µM) |
| HeLa | 1.42 ± 0.11 |
| PBMC | 50 ± 2.66 |
Data derived from MTT assay results after 48 hours of treatment. plos.orgsemanticscholar.org
Table 2: Effect of this compound on Colony Formation in HeLa Cells
| Concentration (µM) | Percentage of Colony Formation (vs. Control) |
| 0 | 100 |
| 2.5 | 43.55 ± 6.15 |
| 5 | 36.71 ± 2.91 |
| 10 | 26.25 ± 3.48 |
HeLa cells were treated for 48 hours, followed by 10 days of recovery. semanticscholar.org
Time-Course Studies of this compound Cellular Responses
Studies investigating the cellular responses of HeLa cells to this compound have utilized different time points depending on the assay. Cell viability and colony formation assays were typically conducted after a 48-hour treatment period with this compound. plos.orgsemanticscholar.orgresearchgate.netresearchgate.net Immunofluorescence studies examining the effect of this compound on the organization of interphase and spindle microtubules in HeLa cells were performed after a 24-hour incubation period with varying concentrations of the compound. researchgate.netnih.gov Determination of mitotic indices in HeLa cells treated with this compound was also conducted after 24 hours. researchgate.net Furthermore, the effect of this compound on the reassembly of cold-depolymerized microtubules in HeLa cells was studied after 3 hours of incubation in warm media containing the compound. nih.gov
Comparative Analysis of Cellular Responses Across Different Cell Lines
To understand the potential selectivity of this compound, its cytotoxicity has been compared between cancer cells and non-cancerous cells.
Differential Cytotoxicity Profiling: Cancer Cells versus Non-Cancerous Cells (e.g., Human Peripheral Blood Mononuclear Cells, PBMCs)
Research has shown that this compound exhibits lower toxicity towards normal human peripheral blood mononuclear cells (PBMCs) compared to HeLa cells. plos.orgsemanticscholar.orgresearchgate.netnih.govnih.gov The IC₅₀ value of this compound in PBMCs from healthy volunteers was determined to be 50±2.66 µM after 48 hours of treatment. plos.orgsemanticscholar.org This value is approximately 30-fold higher than the IC₅₀ value observed in HeLa cells for the same treatment duration. plos.orgsemanticscholar.org This indicates a significant difference in the sensitivity of these cell types to this compound.
Implications for Research Model Selection and Mechanistic Studies
The observed differential cytotoxicity of this compound between HeLa cancer cells and normal PBMCs has important implications for research model selection and mechanistic studies. The significantly higher IC₅₀ in PBMCs suggests a degree of selective toxicity towards cancer cells. plos.orgsemanticscholar.org This differential response supports the use of cancer cell lines like HeLa as appropriate models for investigating the anti-proliferative mechanisms of this compound. Understanding this selectivity is crucial for exploring the compound's potential as a chemotherapeutic agent with reduced impact on healthy cells. Mechanistic studies have focused on the interaction of this compound with tubulin and its effects on microtubule dynamics, cell cycle progression, and apoptosis, primarily utilizing sensitive cancer cell lines to elucidate these pathways. plos.orgsemanticscholar.orgresearchgate.netnih.gov
Computational Modeling and Structure Activity Relationship Sar Insights for Nmk Td 100
Molecular Modeling Approaches to Predict NMK-TD-100-Tubulin Interactions
Molecular modeling techniques, particularly docking simulations, have been employed to predict the binding conformation of this compound within the tubulin structure and identify key residues involved in this interaction. These computational methods bridge the gap between observed biological effects and the microscopic mechanisms of interaction. uci.edu
Docking Simulations for Binding Conformation and Key Residue Interactions
Docking simulations utilizing the crystal structure of αβ-tubulin (PDB ID: 1JFF) have been performed to study the binding of this compound. These simulations aim to predict the most probable binding pose of this compound within the tubulin binding site and to identify the specific amino acid residues that are critical for the interaction through various forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net
Fluorescence spectroscopic and molecular modeling data collectively indicate that this compound binds to tubulin at a site located in close proximity to the well-established colchicine (B1669291) binding site. researchgate.netplos.orgnih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.net This suggests that this compound may exert its microtubule-modulating effects by interfering with tubulin assembly in a manner similar to colchicine, which is known to inhibit microtubule polymerization.
Comparative Computational Analysis with Established Microtubule-Targeting Agents
Comparative computational analysis often involves superimposing the predicted binding pose of this compound with those of established microtubule-targeting agents like colchicine, paclitaxel (B517696), and vincristine (B1662923). While paclitaxel stabilizes microtubules and vincristine primarily affects microtubule assembly by binding to the vinca (B1221190) domain, colchicine inhibits polymerization by binding to a specific site on β-tubulin. wikipedia.orgguidetopharmacology.orgwikipedia.org
Studies have shown that this compound binds to tubulin near the colchicine binding site. researchgate.netplos.orgnih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.net Furthermore, the binding kinetics of this compound to tubulin have been estimated to be approximately 10 times faster than that of colchicine. researchgate.netplos.orgnih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net This difference in binding speed, along with potential subtle differences in the exact binding pose and interactions within the colchicine site vicinity, could contribute to the distinct biological activity profile of this compound.
Theoretical Frameworks for Understanding this compound's Biological Activity Profile
The biological activity of this compound, particularly its anti-proliferative effect and induction of apoptosis in cancer cells, can be understood within the theoretical framework of microtubule dynamics disruption. Microtubules are essential components of the cytoskeleton, playing critical roles in cell shape, motility, and chromosome segregation during mitosis. nih.gov Agents that interfere with tubulin polymerization or depolymerization can arrest the cell cycle, typically at the G2/M phase, and trigger programmed cell death. researchgate.netplos.orgnih.govsemanticscholar.orgresearchgate.net
This compound has been shown to inhibit the polymerization of purified tubulin into microtubules in a concentration-dependent manner. researchgate.netplos.orgnih.govresearchgate.netresearchgate.net This inhibition leads to the depolymerization of the cellular microtubule network and the formation of aberrant mitotic spindles, ultimately causing mitotic arrest and subsequent apoptosis in susceptible cancer cells. researchgate.netplos.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net The binding stoichiometry of this compound to tubulin has been determined to be 1:1, with a dissociation constant of approximately 1 µM, indicating a strong affinity for its target. researchgate.netplos.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net
Tubulin Binding Data for this compound
| Parameter | Value | Method |
| Tubulin Polymerization IC₅₀ | 17.5 ± 0.35 µM | In cell-free system |
| Binding Stoichiometry (this compound:Tubulin) | 1:1 (molar ratio) | Fluorescence enhancement and intrinsic tryptophan fluorescence |
| Dissociation Constant (Kd) | ~1 µM | Fluorescence enhancement and intrinsic tryptophan fluorescence |
| Relative Binding Speed vs. Colchicine | ~10 times faster | Fluorescence methods |
Structure-Activity Relationship (SAR) Studies for Rational Design of Analogues
While specific detailed SAR studies focused solely on a wide range of this compound analogues were not extensively detailed in the provided search results, the context of this compound being a derivative of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles implies that SAR principles applied to this class of compounds are relevant. plos.orgresearchgate.netresearchgate.netresearchgate.net SAR studies in medicinal chemistry aim to understand how modifications to the chemical structure of a compound affect its biological activity. mdpi.com
For related thiadiazole and indolyl derivatives, SAR studies have revealed that substituents on the core structure can significantly influence cytotoxicity and interaction with tubulin. researchgate.net For instance, specific substitutions on the indolyl or the other aromatic ring of related compounds have been shown to impact their anti-proliferative activity and their ability to inhibit microtubule polymerization by binding to the colchicine site. researchgate.netresearchgate.net These findings provide a theoretical basis for the rational design of this compound analogues with potentially improved potency, selectivity, or pharmacokinetic properties by systematically modifying different parts of the this compound structure and evaluating the resulting changes in tubulin binding affinity and cellular effects. Such studies would involve synthesizing a series of analogues and testing their biological activity, coupled with computational modeling to understand the structural basis for the observed differences in activity.
Q & A
Q. What is the primary mechanism of action of NMK-TD-100 in inhibiting cancer cell proliferation?
this compound binds to tubulin, disrupting microtubule polymerization and dynamics, which blocks mitosis (G2/M phase arrest) and triggers apoptosis. This is demonstrated in HeLa cells, where concentrations ≥5 µM significantly increased abnormal cell morphology and reduced proliferation rates . Key evidence includes its IC₅₀ of 17.5±0.35 µM in tubulin polymerization assays .
Q. Which experimental models and assays are standard for evaluating this compound's anti-proliferative activity?
- Cell lines : HeLa cells are widely used due to their sensitivity to microtubule disruption .
- Assays :
- Cell cycle analysis : Flow cytometry to quantify G1, S, and G2/M phase distribution (e.g., 2.5–10 µM this compound reduced G2/M populations in HeLa cells) .
- Morphological assessment : Fluorescence staining (e.g., DAPI) to detect nuclear fragmentation and apoptotic bodies .
- Tubulin polymerization assays : Measure IC₅₀ values using purified tubulin .
Q. What are the critical parameters for validating this compound's biological activity in vitro?
- Dose-response curves : Use concentrations spanning 2.5–10 µM to capture threshold effects and saturation points .
- Controls : Include untreated cells and reference microtubule inhibitors (e.g., paclitaxel or vincristine) for comparative analysis.
- Time-course experiments : Assess duration-dependent effects (e.g., 24–72 hours) to distinguish mitotic arrest from apoptosis .
Advanced Research Questions
Q. How can researchers optimize this compound treatment protocols to mitigate off-target effects in complex cell models?
- Combination studies : Co-administer this compound with autophagy inhibitors (e.g., chloroquine) to determine if compensatory survival pathways are activated.
- 3D culture systems : Use spheroids or organoids to evaluate penetration and efficacy in tissue-like environments.
- High-content imaging : Quantify subcellular microtubule dynamics in real-time to differentiate primary vs. secondary effects .
Q. What strategies resolve contradictions in this compound's reported effects on cell cycle phases?
Discrepancies in G1 vs. G2/M arrest across studies may arise from:
- Cell type variability : Test multiple cancer lineages (e.g., breast, lung) to identify context-dependent responses.
- Experimental timing : Apoptosis may mask cell cycle arrest if analyzed late; perform time-lapsed flow cytometry at 12-hour intervals .
- Data normalization : Use synchronized cell populations to reduce phase distribution heterogeneity .
Q. How can this compound's therapeutic potential be explored alongside other targeted therapies?
- Synergy screens : Pair this compound with DNA damage agents (e.g., cisplatin) or kinase inhibitors (e.g., CDK4/6 inhibitors) using Chou-Talalay combination index analysis.
- Resistance profiling : Generate this compound-resistant cell lines via chronic exposure and perform RNA-seq to identify bypass mechanisms.
- In vivo validation : Use xenograft models to assess pharmacokinetics and efficacy in reducing tumor volume .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
- Nonlinear regression : Fit dose-response data to a sigmoidal curve (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ and Hill coefficients.
- ANOVA with post-hoc tests : Compare multiple concentrations against controls, adjusting for family-wise error rates (e.g., Tukey’s test) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality control : Validate compound purity via HPLC (>95%) and confirm structural identity with NMR/mass spectrometry .
- Biological replicates : Include ≥3 independent experiments to account for variability in tubulin sources or cell passage numbers .
Data Reporting Standards
Q. What metadata is essential for replicating this compound experiments?
Q. How should contradictory findings between in vitro and in vivo studies be documented?
- Transparency : Clearly report limitations (e.g., solubility issues in vivo) in the "Discussion" section.
- Alternative hypotheses : Propose mechanisms like tumor microenvironment interactions or metabolic inactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
